4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
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Overview
Description
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of oncology . The compound’s structure includes a cyclohexylamino group attached to the imidazo[1,2-b]pyridazine core, which is further linked to a phenol group.
Preparation Methods
The synthesis of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves the inhibition of key signaling pathways. For instance, it inhibits TAK1, which is involved in the NF-κB, p38MAPK, ERK, and STAT3 signaling pathways. This inhibition leads to the suppression of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .
Comparison with Similar Compounds
Similar compounds to 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol include other imidazo[1,2-b]pyridazine derivatives. These compounds often share similar biological activities but differ in their specific substituents, which can affect their potency and selectivity. For example, compounds with different aryl substituents at position-3 of the imidazo[1,2-b]pyridazine core have been shown to exhibit varying degrees of enzyme inhibition .
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]phenol |
InChI |
InChI=1S/C18H20N4O/c23-15-8-6-13(7-9-15)16-12-19-18-11-10-17(21-22(16)18)20-14-4-2-1-3-5-14/h6-12,14,23H,1-5H2,(H,20,21) |
InChI Key |
SDAPIJKUFXEZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 |
Origin of Product |
United States |
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